

Application Notes & Protocols for the Chemical Synthesis of 2'-Hydroxyformononetin

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Compound of Interest

Compound Name: 2''-Hydroxyformononetin

Cat. No.: B12333427

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Abstract: This document provides a comprehensive guide to the chemical synthesis of 2'-Hydroxyformononetin (IUPAC Name: 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one), an isoflavonoid with noted anti-inflammatory properties.[1] Found in nature in plants such as Glycyrrhiza pallidiflora and Euchresta formosana[1], its synthesis is of significant interest for pharmacological research and drug development. This guide details a robust synthetic strategy, including step-by-step protocols, mechanistic insights, and methods for purification and characterization, designed for researchers in organic synthesis and medicinal chemistry.

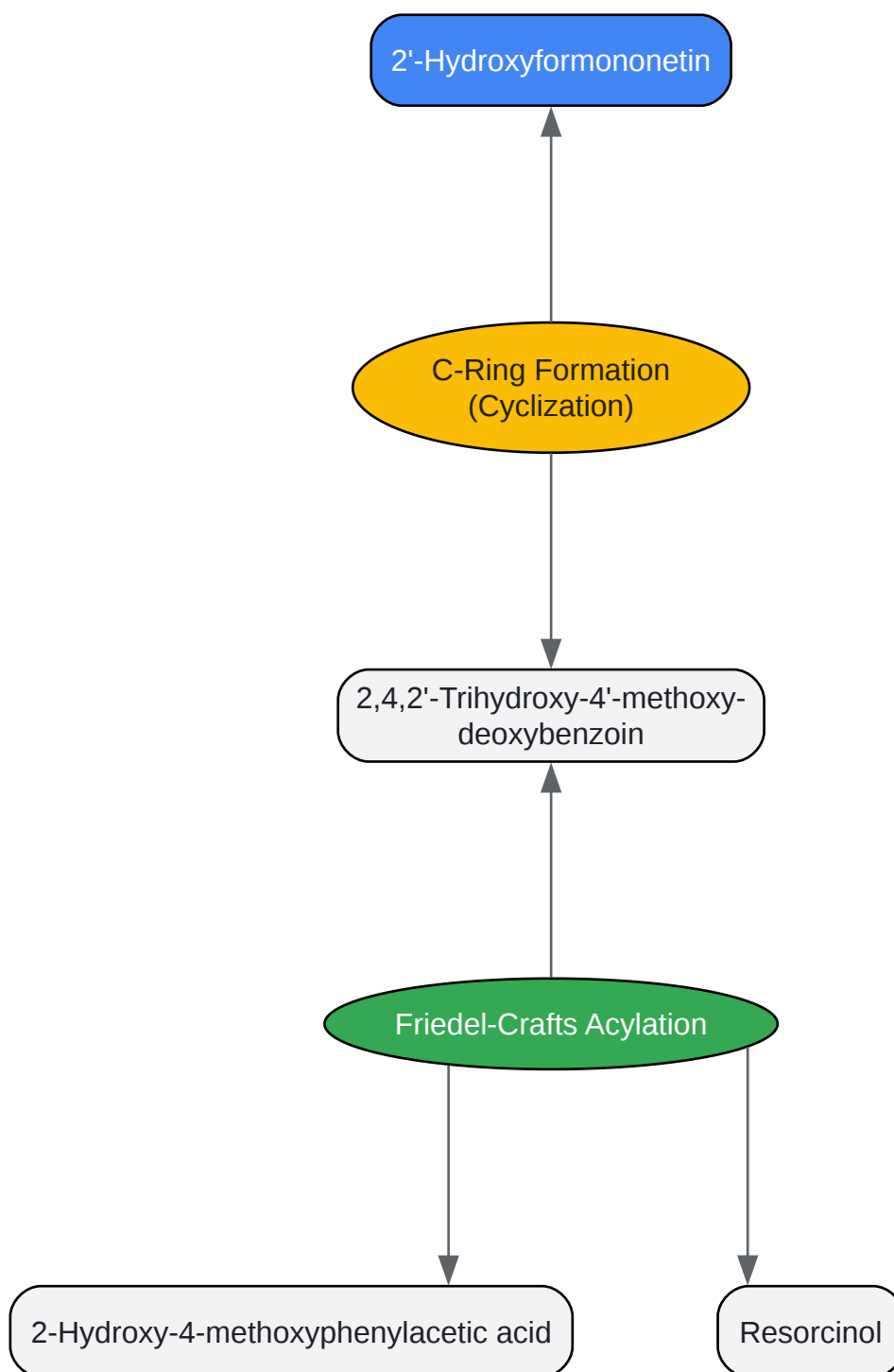
Introduction and Strategic Overview

2'-Hydroxyformononetin is an isoflavone, a class of secondary metabolites characterized by a 3-phenylchromen-4-one backbone.[2] Specifically, it is a derivative of formononetin, featuring an additional hydroxyl group at the 2'-position of the B-ring.[1][3] The synthesis of isoflavones presents unique challenges, primarily centered on the construction of the C3-aryl bond of the chromone core.

This guide focuses on a well-established and adaptable strategy: the synthesis via a deoxybenzoin intermediate. This approach offers a reliable and convergent route, building the carbon skeleton first and then performing a cyclization to form the heterocyclic core.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on disconnecting the chromen-4-one ring. The most logical disconnection is at the C2-O and C3-C4 bonds, which simplifies the target molecule to a 2'-hydroxydeoxybenzoin intermediate. This intermediate can be further broken down into two readily accessible aromatic precursors: a substituted phenylacetic acid and a phenol. This approach is outlined below.



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Caption: Retrosynthetic pathway for 2'-Hydroxyformononetin.

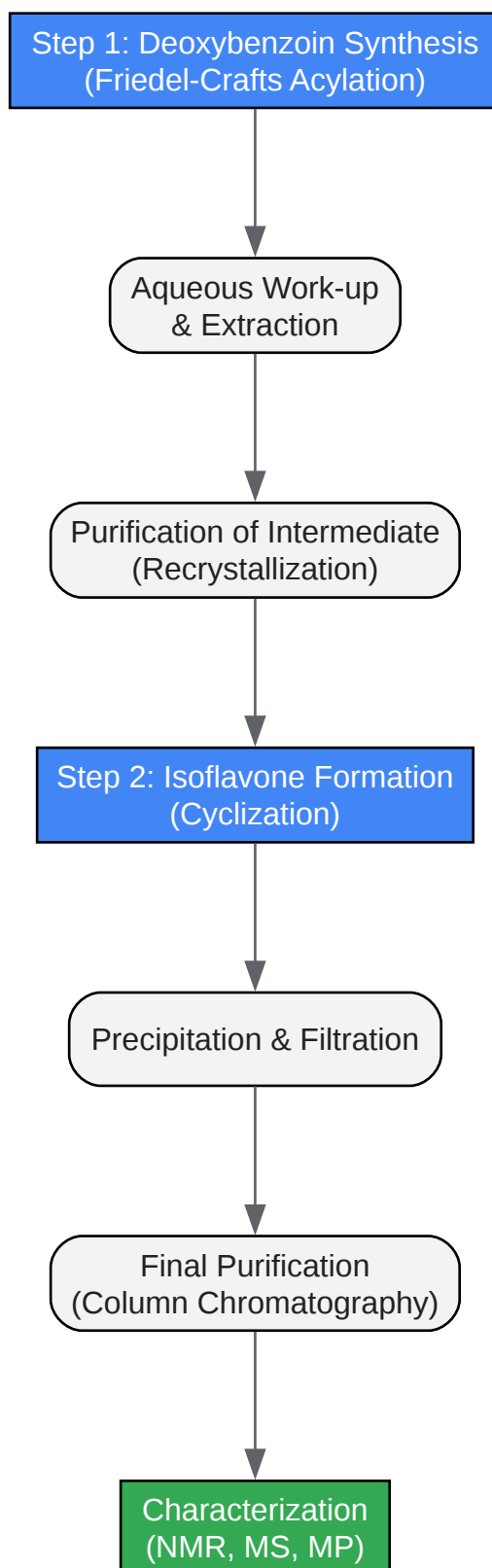
Key Compound Properties

Property	Value	Source
IUPAC Name	7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one	PubChem[1]
Molecular Formula	C ₁₆ H ₁₂ O ₅	PubChem[1]
Molecular Weight	284.26 g/mol	PubChem[1]
CAS Number	1890-99-9	PubChem[1]
Appearance	Solid	HMDB[1]
Melting Point	215 - 217 °C	HMDB[1]

Detailed Synthesis Protocol: Deoxybenzoin Route

This section outlines a two-step synthesis adapted from established methodologies for formononetin and other isoflavones.[4][5] The procedure involves an initial Friedel-Crafts type acylation to form the key deoxybenzoin intermediate, followed by an acid-catalyzed cyclization to yield the final product.

Overall Experimental Workflow



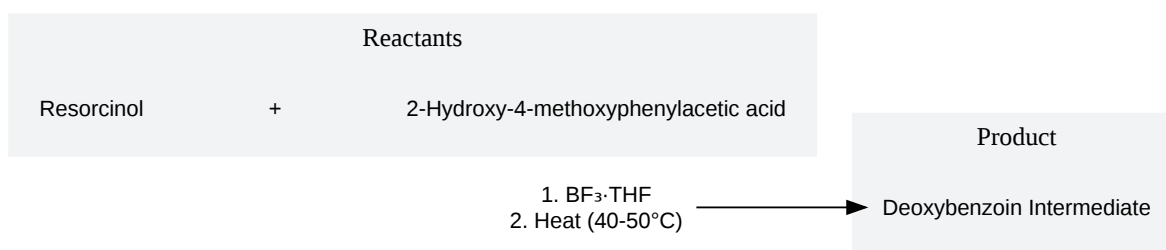
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Caption: General experimental workflow for synthesis.

Step 1: Synthesis of 2,4,2'-Trihydroxy-4'-methoxy-deoxybenzoin (Intermediate)

Principle: This step involves the condensation of resorcinol with 2-hydroxy-4-methoxyphenylacetic acid. A Lewis acid, such as boron trifluoride, is used to catalyze the acylation of the highly activated resorcinol ring. Using a high-boiling point solvent like tetrahydrofuran (THF) improves safety and scalability compared to diethyl ether.[5]

Reaction Scheme:



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Caption: Synthesis of the deoxybenzoin intermediate.

Protocol:

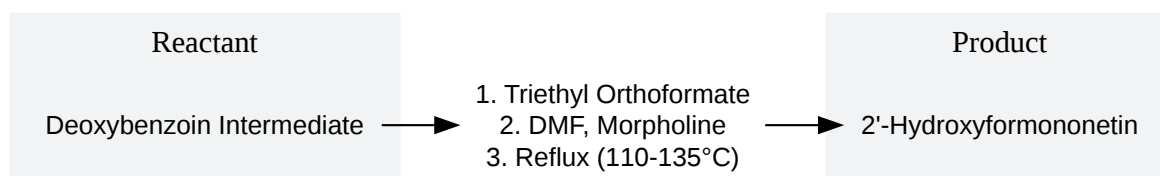
- **Reactor Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-hydroxy-4-methoxyphenylacetic acid (1.0 eq) and resorcinol (1.1 eq).
- **Solvent Addition:** Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the solids (approx. 5-10 mL per gram of phenylacetic acid).
- **Catalyst Addition:** Cool the mixture to 0-5 °C using an ice bath. Slowly add boron trifluoride-tetrahydrofuran complex ($\text{BF}_3 \cdot \text{THF}$) (approx. 1.5-2.0 eq) dropwise via a syringe or dropping funnel. Causality: The slow addition at low temperature is crucial to control the initial exothermic reaction.

- **Reaction:** After the addition is complete, remove the ice bath and warm the mixture to 40-50 °C.[5] Stir at this temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
- **Work-up:** Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of THF used). This will hydrolyze the boron complexes and precipitate the product.
- **Isolation:** Stir the aqueous mixture for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral.
- **Purification:** The crude deoxybenzoin can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure intermediate. Dry the product under vacuum.

Step 2: Cyclization to 2'-Hydroxyformononetin

Principle: The deoxybenzoin intermediate is cyclized to form the chromen-4-one ring. This reaction requires a one-carbon electrophile to provide what will become the C2 atom of the final isoflavone. A common and effective method uses triethyl orthoformate as the C1 source in a polar aprotic solvent like N,N-dimethylformamide (DMF), often with a base catalyst like morpholine or piperidine.[4]

Reaction Scheme:



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Caption: Cyclization to form 2'-Hydroxyformononetin.

Protocol:

- **Reactor Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a distillation head (to remove the ethanol byproduct), add the purified deoxybenzoin intermediate (1.0 eq), triethyl orthoformate (approx. 2-3 eq), morpholine (approx. 1-2 eq), and DMF.[4]
- **Reaction:** Heat the mixture to reflux (110-135 °C) for 3-10 hours.[4] The reaction progress can be monitored by TLC. **Causality:** Heating is required to drive the condensation and cyclization, and the removal of ethanol byproduct by distillation helps to shift the equilibrium towards the product.
- **Solvent Removal:** After the reaction is complete, cool the mixture and remove the DMF under reduced pressure using a rotary evaporator.
- **Work-up:** To the cooled residue, add a saturated sodium bicarbonate solution and heat to reflux for 30-60 minutes to hydrolyze any remaining intermediates.[4] Cool the mixture to room temperature and allow it to stand for approximately one hour to encourage crystallization.
- **Isolation:** Collect the precipitated crude 2'-Hydroxyformononetin by vacuum filtration. Wash the solid with cold water and then with a small amount of cold methanol or ethanol.

Purification and Characterization

Purification

The crude product from the cyclization step typically requires further purification to achieve high purity suitable for biological assays.

- **Column Chromatography:** This is the most effective method for final purification. A typical procedure is as follows:
 - **Adsorbent:** Silica gel (230-400 mesh).
 - **Eluent:** A gradient or isocratic solvent system of Hexane and Ethyl Acetate. A common starting point is a 4:1 v/v mixture of Hexane:Ethyl Acetate.[6] The polarity can be gradually increased to elute the product.
 - **Procedure:** Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb it onto a small amount of silica gel, dry it, and load it onto the

prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure compound.

Characterization

The identity and purity of the synthesized 2'-Hydroxyformononetin must be confirmed using standard analytical techniques.

Technique	Expected Results
¹ H NMR	Aromatic protons in the 6-8 ppm range, a characteristic singlet for the C2-H of the isoflavone core around 8-8.5 ppm, a methoxy singlet around 3.8 ppm, and hydroxyl protons (variable, may be broad).
¹³ C NMR	Signals for carbonyl carbon (~175-180 ppm), aromatic carbons (~100-165 ppm), and methoxy carbon (~55 ppm).[1]
Mass Spec. (MS)	The exact mass should correspond to the molecular formula C ₁₆ H ₁₂ O ₅ . For ESI-MS in positive mode, expect a peak at m/z 285.0755 for [M+H] ⁺ . [1]
Melting Point	Should be sharp and consistent with the literature value of 215-217 °C.[1]

Safety and Handling

- Boron trifluoride (BF₃): Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Solvents (THF, DMF): Flammable and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.
- General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all reagents before use.

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Sources

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